2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide
Overview
Description
The compound “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is a derivative of azobenzene . Azobenzenes are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole, benzoxazole, and benzothiazole were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Chemical Reactions Analysis
In terms of chemical reactions, derivatives of 1,2,4-triazole exhibit antimicrobial, anticonvulsant, anti-inflammatory, immunomodulatory, and other types of activity, which makes it possible to create effective drugs on their basis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-(4-Hydroxyphenyl)-2-butanone has a melting point of 81-85 °C (lit.) .Scientific Research Applications
Cancer Treatment and DNA Repair Inhibition : This compound has been identified as a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in the repair of DNA strand breaks. It has potential clinical applications as a resistance-modifying agent to potentiate radiotherapy and the cytotoxicity of certain cancer chemotherapies (White et al., 2000).
Development of PARP Inhibitors : The compound is part of a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors with excellent enzyme potency and cellular potency, showing promise in cancer treatment (Penning et al., 2010).
Multi-Target Ligand for Aminergic GPCRs : It is identified as a multitarget ligand for aminergic G protein-coupled receptors (GPCRs), with potential applications as an antipsychotic (Kaczor et al., 2020).
Potential for Treatment of Neurological Disorders : The compound has shown potential in the treatment of conditions like Alzheimer's disease through its interaction with various neurological pathways (Borza et al., 2007).
Antioxidant Activity : Some derivatives of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide have been studied for their antioxidant activity, which is significant in the context of oxidative stress-related diseases (Kálai et al., 2009).
Photophysical Properties : The compound has been studied for its photophysical properties, which could be relevant in the development of fluorescent markers and sensors (Deshmukh & Sekar, 2015).
Antimicrobial and Antiprotozoal Activity : Some derivatives have shown promising results in antimicrobial and antiprotozoal activities, suggesting potential use in the treatment of infectious diseases (Özden et al., 2011).
Anti-Breast Cancer Activity : There is research indicating the effectiveness of certain derivatives in anti-breast cancer activities (Radwan et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGHMOSYJCJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431617 | |
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide | |
CAS RN |
188106-83-4 | |
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.